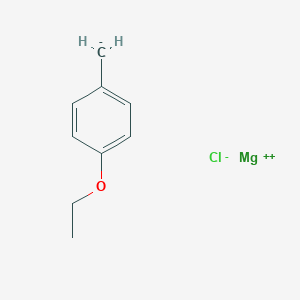

4-乙氧基苄基氯化镁

描述

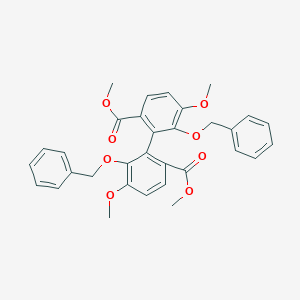

4-Ethoxybenzylmagnesium chloride is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. While the provided papers do not directly discuss 4-ethoxybenzylmagnesium chloride, they do provide insights into similar compounds and their use in synthesis. For example, the first paper discusses the use of 4-methoxybenzyl chloride (PMB-Cl) in protecting phenolic ethers, which suggests that 4-ethoxybenzylmagnesium chloride could potentially be used in a similar manner for the protection of phenolic compounds during synthesis .

Synthesis Analysis

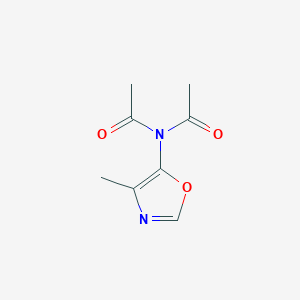

The synthesis of related compounds, such as the 4-methoxybenzyl derivative, involves the use of power ultrasound to facilitate the rapid preparation and reaction of the Grignard reagent. This method shows a clear advantage in terms of efficiency, providing protected products within 15 minutes, which could imply that a similar approach might be effective for synthesizing 4-ethoxybenzylmagnesium chloride . Additionally, the second paper describes the synthesis of a heterocyclic compound via the Grignard reaction, which could be analogous to reactions involving 4-ethoxybenzylmagnesium chloride .

Molecular Structure Analysis

Although the papers do not directly address the molecular structure of 4-ethoxybenzylmagnesium chloride, they do discuss the structure of related compounds. For instance, the third paper describes heterometallic trinuclear complexes with a specific arrangement of metal ions . This information could be extrapolated to understand how the ethoxy group might influence the molecular structure and reactivity of 4-ethoxybenzylmagnesium chloride.

Chemical Reactions Analysis

The papers provide examples of chemical reactions using similar Grignard reagents. The first paper shows the use of PMB-Cl for the protection of phenolic ethers, which could suggest that 4-ethoxybenzylmagnesium chloride may also be used in protecting groups or in facilitating the formation of carbon-carbon bonds in organic synthesis . The second paper's discussion of the Grignard reaction to produce heterocyclic compounds further supports the potential utility of 4-ethoxybenzylmagnesium chloride in synthesizing complex organic molecules .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 4-ethoxybenzylmagnesium chloride, they do offer insights into the properties of similar compounds. For example, the third paper discusses the magnetic and luminescent properties of heterometallic complexes, which could be relevant if 4-ethoxybenzylmagnesium chloride were to form similar complexes in certain reactions . The efficiency of synthesis using ultrasound, as mentioned in the first paper, could also hint at the reactivity and stability of 4-ethoxybenzylmagnesium chloride under various conditions .

科学研究应用

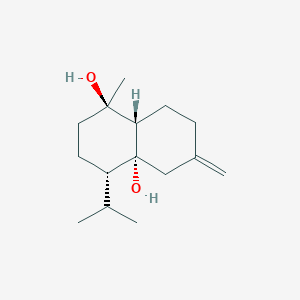

合成和聚合

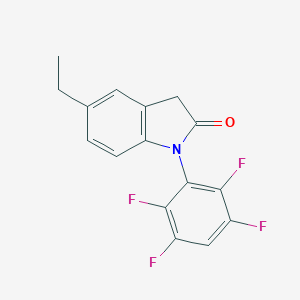

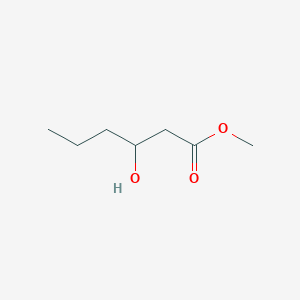

格氏反应:Yin 和 Zhang(2002 年)的一项研究使用涉及 4-甲氧基苄基氯化镁的格氏反应来合成具有手性中心和羟基的化合物,证明了 4-乙氧基苄基氯化镁在合成具有潜在有机合成应用的复杂分子中的效用 (Q. Yin 和 Wenqin Zhang,2002)。

聚合研究:Zhang 和 Ruckenstein(1999 年)的研究重点介绍了 4-乙氧基苄基氯化镁衍生物在新型双官能单体的阴离子聚合中的应用,从而产生功能性聚合物和两亲性嵌段共聚物 (Hongming Zhang 和 E. Ruckenstein,1999)。

有机化学和催化

溶剂分解研究:对相关化合物 4-甲氧基苄基氯的溶剂分解的研究提供了对这些反应的动力学和机理的见解,这与了解 4-乙氧基苄基氯化镁在类似情况下的行为相关 (Kwang-ting Liu、Y. Duann 和 Su-Jiun Hou,1998)。

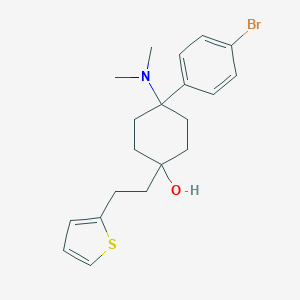

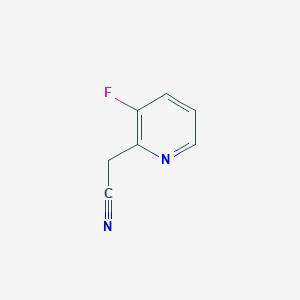

偶联反应中的催化:Bonnet 等人(2002 年)的研究证明了与 4-乙氧基苄基氯化镁相似的芳基镁卤化物在钯催化的交叉偶联反应中合成取代的吡啶、喹啉和二嗪中的效用,表明在催化和复杂有机分子的合成中具有潜在的应用 (V. Bonnet、F. Mongin、F. Trécourt、G. Quéguiner 和 P. Knochel,2002)。

材料科学和表面化学

- 表面化学应用:Xu、Kang 和 Neoh(2005 年)探索了 4-乙烯基苄基氯与硅表面的紫外诱导偶联,表明 4-乙氧基苄基氯化镁在制造聚合物-硅杂化物中具有潜在应用,这在材料科学领域可能具有重要意义 (F. Xu、E. Kang 和 K. Neoh,2005)。

安全和危害

属性

IUPAC Name |

magnesium;1-ethoxy-4-methanidylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.ClH.Mg/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRABJSYGTMMMMK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxybenzylmagnesium chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)